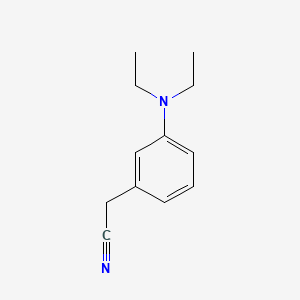

Benzeneacetonitrile, 3-(diethylamino)-

Description

Historical Context and Emergence in Advanced Organic Synthesis Literature

Detailed historical information regarding the first synthesis and initial reporting of Benzeneacetonitrile, 3-(diethylamino)- is not prominently available in widely accessible scientific literature. The study of phenylacetonitrile (B145931) and its derivatives dates back to the early days of organic chemistry, with numerous methods developed for their preparation. These methods often involve the reaction of a benzyl (B1604629) halide with an alkali metal cyanide. A patented process for preparing phenylacetonitriles highlights the industrial importance of this class of compounds as intermediates for complex organic molecules like pharmaceuticals. google.com However, specific mention and detailed investigation of the 3-(diethylamino)- derivative appear to be sparse, suggesting it has not been a primary focus of historical synthetic efforts.

Academic Significance and Research Trajectories within Specialized Organic Chemistry

The academic significance of Benzeneacetonitrile, 3-(diethylamino)- is largely predicated on its potential as a precursor for other compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems. The diethylamino moiety, being an electron-donating group, can influence the reactivity of the aromatic ring and the benzylic position.

While direct research on this specific compound is limited, the broader class of substituted phenylacetonitriles has been a subject of significant academic interest. For instance, derivatives of phenylacetonitrile are key components in the synthesis of a wide array of pharmaceuticals. wikipedia.org Research has also explored the use of substituted phenylacetonitriles in the development of novel compounds with specific biological activities, such as promoting hippocampal neurogenesis. mdpi.com The Michael addition of phenylacetonitrile to acrylonitrile (B1666552) derivatives has also been studied, leading to the formation of more complex dinitrile structures. researchgate.netresearchgate.net These research trajectories for related compounds suggest potential avenues for the application of Benzeneacetonitrile, 3-(diethylamino)-, although specific studies remain to be published.

Current Research Challenges and Prospective Directions for the Compound

A significant challenge in the current research landscape for Benzeneacetonitrile, 3-(diethylamino)- is the apparent lack of dedicated studies. This information gap presents both a challenge and an opportunity. Future research could focus on several key areas:

Development of Efficient Synthetic Routes: While general methods for phenylacetonitrile synthesis exist, optimizing a high-yield, scalable synthesis specifically for the 3-(diethylamino)- derivative could be a valuable endeavor.

Exploration of Reactivity: A systematic investigation of the reactivity of Benzeneacetonitrile, 3-(diethylamino)- would be crucial. This could include exploring its participation in condensation reactions, cycloadditions, and as a precursor for heterocyclic synthesis.

Investigation of Biological Activity: Given that many phenylacetonitrile derivatives exhibit biological activity, screening Benzeneacetonitrile, 3-(diethylamino)- and its derivatives for potential pharmaceutical applications would be a logical next step. The structural similarity to intermediates used in the synthesis of antihistamines and antipsychotics could provide a starting point for such investigations. nbinno.com

Materials Science Applications: The aromatic and nitrile functionalities suggest that this compound could be explored as a building block for novel organic materials with interesting electronic or photophysical properties.

In essence, Benzeneacetonitrile, 3-(diethylamino)- remains a compound with untapped potential. The future of research on this molecule will depend on its adoption by synthetic chemists as a versatile building block for creating novel and functional molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63134-23-6 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-[3-(diethylamino)phenyl]acetonitrile |

InChI |

InChI=1S/C12H16N2/c1-3-14(4-2)12-7-5-6-11(10-12)8-9-13/h5-7,10H,3-4,8H2,1-2H3 |

InChI Key |

KFRVCVDEWVRWLH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Benzeneacetonitrile, 3 Diethylamino

Derivatization and Functionalization Strategies

The two primary functional groups of Benzeneacetonitrile, 3-(diethylamino)—the nitrile and the diethylamino group—offer distinct sites for further chemical modification, allowing for the synthesis of a wide array of derivatives.

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. Its reactivity is centered on the electrophilic carbon atom and the triple bond.

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions. Mild hydrolysis typically yields the corresponding amide, 3-(diethylamino)phenylacetamide. More vigorous or prolonged hydrolysis leads to the formation of the carboxylic acid, 3-(diethylamino)phenylacetic acid.

Reduction : The nitrile group can be completely reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, yielding 2-(3-(diethylamino)phenyl)ethanamine.

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The initial addition forms an imine anion intermediate, which upon aqueous workup, hydrolyzes to a ketone. This allows for the formation of a new carbon-carbon bond and the introduction of various alkyl or aryl groups.

| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example |

|---|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 3-(Diethylamino)phenylacetic acid |

| Hydrolysis (partial) | Mild H₃O⁺ or OH⁻ | Amide | 3-(Diethylamino)phenylacetamide |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine | 2-(3-(diethylamino)phenyl)ethanamine |

| Addition of Grignard Reagent | 1. CH₃MgBr; 2. H₃O⁺ | Ketone | 1-(3-(Diethylamino)phenyl)propan-2-one |

The tertiary diethylamino group strongly influences the reactivity of the aromatic ring and can also participate in reactions itself.

Electrophilic Aromatic Substitution : As a potent activating group, the diethylamino substituent directs electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). This allows for further functionalization of the benzene (B151609) ring through reactions such as halogenation, nitration, or Friedel-Crafts reactions. The presence of the cyanomethyl group, which is deactivating, will also influence the position of substitution.

Salt Formation : The lone pair of electrons on the nitrogen atom gives the diethylamino group basic properties. It readily reacts with acids to form quaternary ammonium (B1175870) salts. chemicalbook.com

Condensation Reactions : N,N-Diethylaniline, a related compound, is known to undergo condensation reactions with aldehydes and other electrophiles, often leading to the formation of triphenylmethane (B1682552) dyes and other complex structures. wikipedia.org Similar reactivity could be expected for 3-(diethylamino)phenylacetonitrile, where the activated ring can act as a nucleophile.

Oxidation : While tertiary amines are generally stable, strong oxidizing agents can lead to the formation of an N-oxide or potentially undergo oxidative cleavage.

| Reaction Type | Reagent(s) | Product Type | Comments |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂ | Ring-brominated derivative | Substitution occurs at positions 2, 4, and 6. libretexts.org |

| Salt Formation | HCl, H₂SO₄ | Ammonium salt | Protonation of the nitrogen lone pair. chemicalbook.com |

| Condensation | Benzaldehyde | Triphenylmethane derivative | The activated ring acts as a nucleophile. wikipedia.org |

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of Benzeneacetonitrile, 3-(diethylamino)- is highly activated towards electrophilic aromatic substitution (EAS) reactions due to the strong electron-donating nature of the 3-(diethylamino) group. This substituent directs incoming electrophiles primarily to the ortho and para positions. However, the reaction outcomes can be significantly influenced by the reaction conditions, particularly the acidity of the medium.

In strongly acidic environments, the lone pair of electrons on the nitrogen atom of the diethylamino group can be protonated. This protonation transforms the activating, ortho-, para-directing amino group into a deactivating, meta-directing ammonium group. guidechem.comstackexchange.com Consequently, the regioselectivity of electrophilic substitution can be controlled by tuning the reaction conditions.

For instance, the nitration of N,N-dimethylaniline, a compound structurally similar to Benzeneacetonitrile, 3-(diethylamino)-, with a mixture of concentrated sulfuric acid and nitric acid yields predominantly the meta-nitro derivative. doubtnut.com This is because the strongly acidic conditions lead to the formation of the anilinium ion, which directs the incoming nitronium ion (NO₂⁺) to the meta position. guidechem.comstackexchange.com Conversely, under less acidic conditions, ortho and para substitution would be favored.

The halogenation of highly activated aromatic rings like that in Benzeneacetonitrile, 3-(diethylamino)- can be challenging to control, often leading to multiple substitutions. chemistrysteps.com For selective monohalogenation, milder reaction conditions and less reactive halogenating agents are typically employed. For example, the use of copper(II) halides in ionic liquids has been shown to be an effective method for the regioselective para-chlorination and bromination of unprotected anilines under mild conditions. beilstein-journals.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Activated Anilines

This interactive table illustrates the directing effects of the amino group in its neutral and protonated forms on the regioselectivity of electrophilic aromatic substitution.

| Substituent | Activating/Deactivating | Directing Effect | Favored Position(s) |

| -N(Et)₂ | Activating | ortho, para | 2, 4, 6 |

| -N(Et)₂H⁺ | Deactivating | meta | 5 |

Note: The numbering of positions on the benzene ring is relative to the acetonitrile (B52724) group.

Mechanistic Studies of Key Synthetic Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. This section explores the intermediates, transition states, and kinetic profiles of key synthetic reactions involving Benzeneacetonitrile, 3-(diethylamino)-.

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.comwikipedia.org In the first, rate-determining step, the aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.org In the second, faster step, a proton is eliminated from the arenium ion to restore the aromaticity of the ring. masterorganicchemistry.com

For the nitration of N,N-dimethylaniline, a more complex mechanism has been proposed, particularly in the presence of nitrous acid, which can act as a catalyst. rsc.orgrsc.org This mechanism suggests an initial attack of the nitrosonium ion (NO⁺) on the nitrogen atom of the dimethylamino group, forming an N-nitroso intermediate. This intermediate can then undergo further reactions to yield the final nitrated products. rsc.org The formation of radical cations as intermediates has also been suggested in some cases. rsc.org

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to model the potential energy surfaces of electrophilic aromatic substitution reactions. researchgate.net These calculations help in elucidating the structures of transition states and intermediates, providing insights into the regioselectivity of the reactions. For instance, the stability of the Wheland intermediate is a key factor in determining the orientation of substitution. For anilines, the positive charge in the arenium ion can be delocalized onto the nitrogen atom for ortho and para attack, leading to greater stabilization of these intermediates compared to the intermediate for meta attack. lkouniv.ac.in

The kinetics of electrophilic aromatic substitution reactions are highly dependent on the nature of both the aromatic substrate and the electrophile. The first step, the formation of the Wheland intermediate, is typically the rate-determining step. masterorganicchemistry.com

Kinetic isotope effect studies, where hydrogen is replaced by deuterium (B1214612) at the site of substitution, can provide evidence for the rate-determining step. In most electrophilic aromatic substitution reactions, a small primary kinetic isotope effect is observed, which is consistent with the C-H bond breaking not being involved in the rate-determining step. researchgate.net

The rate of reaction is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the diethylamino group, increase the electron density of the ring, making it more nucleophilic and thus accelerating the rate of electrophilic attack.

Table 2: Relative Rates of Electrophilic Aromatic Substitution

This interactive table provides a qualitative comparison of the reaction rates for different electrophilic aromatic substitution reactions on a highly activated benzene ring, such as that in Benzeneacetonitrile, 3-(diethylamino)-, compared to unsubstituted benzene.

| Reaction | Relative Rate (Compared to Benzene) | General Conditions |

| Halogenation | Very Fast | Mild conditions, often without a catalyst |

| Nitration | Fast | Controlled conditions to manage reactivity and regioselectivity |

| Sulfonation | Moderate to Fast | Concentrated or fuming sulfuric acid |

| Friedel-Crafts Alkylation | Complex (often not feasible) | Lewis acid catalyst; potential for N-alkylation and catalyst deactivation |

| Friedel-Crafts Acylation | Complex (often not feasible) | Lewis acid catalyst; potential for N-acylation and catalyst deactivation |

Spectroscopic and Advanced Structural Characterization of Benzeneacetonitrile, 3 Diethylamino

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution and in the solid state.

While a complete, published multi-dimensional NMR analysis specifically for Benzeneacetonitrile, 3-(diethylamino)- is not widely available, the application of such techniques is fundamental for unambiguous structural confirmation. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to map out the connectivity of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the ethyl protons of the diethylamino group. The aromatic protons would appear as a complex multiplet, while the methylene protons of the ethyl groups would show a quartet and the methyl protons a triplet, characteristic of an ethyl group coupled to a nitrogen atom.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the nitrile carbon, the benzylic carbon, and the two carbons of the ethyl groups. rsc.org

Based on analogous structures, the following table presents predicted NMR chemical shifts.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₂- (Ethyl) | ~3.4 (q) | ~44 |

| -CH₃ (Ethyl) | ~1.2 (t) | ~13 |

| Aromatic CH | 6.6 - 7.2 (m) | 112 - 130 |

| Aromatic C-N | - | ~148 |

| Aromatic C-CH₂ | - | ~139 |

| -CH₂-CN | ~3.7 (s) | ~24 |

| -CN | - | ~118 |

| (Note: These are estimated values for illustrative purposes and would require experimental verification.) |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of materials in their solid form, making it indispensable for polymorphism analysis. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact a substance's physical properties.

While specific ssNMR studies on Benzeneacetonitrile, 3-(diethylamino)- have not been reported, the technique would be critical for identifying and characterizing potential polymorphs. Differences in the crystal packing and molecular conformation between polymorphs lead to distinct local electronic environments for the nuclei. These differences are observable in ssNMR spectra as variations in:

Isotropic Chemical Shifts: Carbon-13 and Nitrogen-15 chemical shifts can vary between different polymorphic forms. nih.gov

Anisotropic Parameters: Analysis of spinning sideband patterns in magic-angle spinning (MAS) experiments can reveal differences in chemical shift anisotropy (CSA) tensors, providing detailed information about the local symmetry and electronic structure at specific atomic sites. researchgate.net

Relaxation Times: Spin-lattice (T₁) relaxation times can differ between polymorphs due to variations in molecular motion and packing density within the crystal lattice. researchgate.net

By comparing the ssNMR data of different batches or crystallization products, one could confirm the existence of polymorphs and gain insight into the specific structural differences between them.

X-ray Crystallography and Molecular Conformation Analysis

X-ray crystallography provides definitive information on the atomic arrangement within a single crystal, offering a precise picture of molecular conformation and intermolecular interactions.

A search of crystallographic databases indicates that a single-crystal X-ray diffraction study for Benzeneacetonitrile, 3-(diethylamino)- has not been publicly reported. However, such a study would provide unequivocal data on its molecular structure. The analysis would yield precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For example, it would reveal the planarity of the benzene (B151609) ring, the orientation of the diethylamino group relative to the ring, and the conformation of the ethyl chains.

For illustrative purposes, the table below shows the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment, using data from the related compound 3-Nitrobenzonitrile as an example. nih.gov

| Parameter | Example Value (from 3-Nitrobenzonitrile) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8251 (3) |

| b (Å) | 14.1802 (12) |

| c (Å) | 6.0021 (5) |

| β (°) | 99.463 (3) |

| Volume (ų) | 321.13 (5) |

| Z | 2 |

| (Note: This data is for an analogous compound and does not represent Benzeneacetonitrile, 3-(diethylamino)-.) |

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. nih.gov For Benzeneacetonitrile, 3-(diethylamino)-, the interplay of its functional groups—the electron-donating diethylamino group, the aromatic ring, and the nitrile group—would govern its crystal packing.

Investigations into its polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) to isolate potential different solid forms. The resulting crystals would be analyzed by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify unique polymorphs. The driving forces for the formation of different polymorphs would likely involve a balance of intermolecular interactions such as:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···N Hydrogen Bonds: Weak hydrogen bonds between aromatic or aliphatic C-H groups and the nitrogen of the nitrile or amino group.

Van der Waals Forces: General attractive forces between molecules.

By understanding these interactions, it may be possible to engineer specific crystal forms with desired physical properties.

Advanced Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are essential for confirming the elemental composition and elucidating the fragmentation pathways of a molecule. The molecular formula of Benzeneacetonitrile, 3-(diethylamino)- is C₁₂H₁₆N₂, corresponding to a monoisotopic mass of 188.13135 Da. vulcanchem.com

Upon ionization (e.g., by electron ionization, EI), the molecular ion (M⁺˙) would undergo characteristic fragmentation. The analysis of these fragments helps to confirm the structure of the parent molecule. Key fragmentation pathways would likely include:

α-Cleavage: Loss of a methyl radical (•CH₃) from the diethylamino group to form a stable iminium ion at m/z 173.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrile group, although less common for nitriles compared to other functional groups.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement or other rearrangements could lead to the loss of an ethylene molecule (C₂H₄) from the diethylamino group.

Formation of Tropylium (B1234903) Ion: Rearrangement of the benzyl (B1604629) portion could lead to the formation of a tropylium cation (C₇H₇⁺) at m/z 91, a common fragment in molecules with a benzyl moiety.

The following table details some of the expected key fragments and their corresponding mass-to-charge ratios (m/z).

| Ion | Proposed Structure / Loss | m/z (Nominal) |

| [M]⁺˙ | Molecular Ion | 188 |

| [M - CH₃]⁺ | Loss of a methyl radical | 173 |

| [M - C₂H₅]⁺ | Loss of an ethyl radical | 159 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

High-resolution analysis would allow for the determination of the exact mass of each fragment, enabling the unambiguous assignment of its elemental composition and providing strong evidence for the proposed fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Following a comprehensive search of scientific literature and spectral databases, no specific experimental or theoretical studies detailing the Infrared (IR) or Raman vibrational spectra for the compound Benzeneacetonitrile, 3-(diethylamino)- were found. While spectral data for related compounds such as the parent molecule, Benzeneacetonitrile, and other substituted benzonitrile (B105546) derivatives are available, this information cannot be used to accurately describe the specific vibrational modes of Benzeneacetonitrile, 3-(diethylamino)-.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful analytical method for identifying the functional groups and characterizing the chemical bonds within a molecule. researchgate.netnih.gov Each molecule possesses a unique set of vibrational modes, which correspond to the stretching, bending, and other motions of its constituent atoms. mdpi.comsu.se These modes result in a characteristic "fingerprint" spectrum that allows for molecular identification and structural elucidation. nih.gov

An analysis of Benzeneacetonitrile, 3-(diethylamino)- would be expected to reveal characteristic absorption or scattering peaks corresponding to its primary structural components:

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond in aliphatic nitriles typically appears as a sharp, medium-to-weak intensity band in the infrared spectrum around 2250 cm⁻¹. pressbooks.pubresearchgate.net

Substituted Benzene Ring: The aromatic ring would give rise to several characteristic bands. C-H stretching vibrations on the ring are expected in the 3100–3000 cm⁻¹ region. pressbooks.pub C=C stretching vibrations within the ring typically produce two sharp bands near 1600 cm⁻¹ and in the 1500–1430 cm⁻¹ range. pressbooks.pub The substitution pattern on the ring (1,3- or meta-substitution) also influences the positions of overtone and combination bands, as well as C-H out-of-plane bending vibrations.

Diethylamino Group (-N(CH₂CH₃)₂): This tertiary amine group would introduce vibrations from its C-N and C-H bonds. The C-N stretching vibrations of tertiary aromatic amines typically appear in the 1360-1310 cm⁻¹ region. The aliphatic C-H bonds of the ethyl groups would show stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Methylene Bridge (-CH₂-): The methylene group linking the nitrile and the phenyl ring would exhibit its own characteristic C-H stretching and bending (scissoring, wagging, twisting, and rocking) vibrations.

Without dedicated experimental measurement or computational analysis for Benzeneacetonitrile, 3-(diethylamino)-, any specific frequency assignments or the creation of data tables would be purely speculative. The electronic effects of the electron-donating diethylamino group at the meta-position would influence the bond strengths and vibrational frequencies throughout the molecule, particularly within the benzene ring and the nitrile group, making direct extrapolation from simpler, related compounds unreliable.

Computational Chemistry and Theoretical Studies of Benzeneacetonitrile, 3 Diethylamino

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity. Such studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. For Benzeneacetonitrile, 3-(diethylamino)-, the electron-donating diethylamino group and the electron-withdrawing nitrile group would be expected to significantly influence the distribution and energies of these orbitals.

Table 1: Hypothetical Frontier Orbital Data for Benzeneacetonitrile, 3-(diethylamino)- This table illustrates the type of data that would be generated from a DFT analysis. The values are not based on actual published research.

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |

DFT calculations are also used to determine how charge is distributed across a molecule. An electrostatic potential (ESP) map visually represents the charge landscape. In an ESP map of Benzeneacetonitrile, 3-(diethylamino)-, regions of negative potential (typically colored red) would be expected around the nitrogen atom of the nitrile group due to its high electronegativity. Regions of positive potential (blue) might be found near the hydrogen atoms of the diethylamino group. This information is crucial for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical calculations are invaluable for mapping out potential chemical reaction pathways. By locating the transition state (the highest energy point along a reaction coordinate), chemists can calculate the activation energy, which determines the reaction rate. For Benzeneacetonitrile, 3-(diethylamino)-, computational studies could predict the outcomes of reactions such as electrophilic aromatic substitution, nucleophilic addition to the nitrile group, or oxidation of the amino group. This analysis provides a theoretical foundation for optimizing reaction conditions and predicting potential byproducts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would reveal the conformational flexibility of the diethylamino and cyanomethyl groups in Benzeneacetonitrile, 3-(diethylamino)-. It would show how these groups rotate and flex in different environments, such as in a solvent or interacting with a surface. This is particularly important for understanding how the molecule's shape influences its interactions with its surroundings.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

QSPR is a computational method that correlates the structural or property-based features of a molecule (known as molecular descriptors) with its macroscopic properties. For Benzeneacetonitrile, 3-(diethylamino)-, a QSPR model could be developed to predict non-biological attributes like boiling point, solubility, or refractive index based on calculated descriptors such as molecular weight, surface area, and electronic parameters derived from DFT. These models are powerful tools in materials science and chemical engineering for screening compounds with desired properties without the need for extensive experimental synthesis and testing.

Applications in Materials Science and Advanced Technologies

Development as Fluorescent Probes and Dyes

The inherent fluorescence of molecules with intramolecular charge transfer (ICT) characteristics, such as Benzeneacetonitrile, 3-(diethylamino)-, makes them prime candidates for the development of advanced fluorescent probes and dyes.

The photophysical properties of Benzeneacetonitrile, 3-(diethylamino)- are governed by the electronic interplay between the diethylamino donor and the acetonitrile (B52724) acceptor through the π-conjugated phenyl bridge. Upon photoexcitation, an intramolecular charge transfer from the electron-rich amino group to the electron-deficient nitrile group is expected to occur. This ICT process is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

In non-polar solvents, the molecule is likely to exhibit emission from a locally excited (LE) state. However, with increasing solvent polarity, the excited ICT state becomes more stabilized, leading to a bathochromic (red) shift in the emission spectrum. This phenomenon, known as solvatochromism, allows for the tuning of the emission color simply by changing the solvent environment. Molecules with similar diethylamino-substituted aromatic structures, such as coumarin (B35378) derivatives, are well-documented to exhibit significant Stokes shifts and strong solvatofluorochromism due to ICT and twisted intramolecular charge transfer (TICT) behaviors. nih.gov The TICT state, which can be non-emissive, involves a torsional motion of the diethylamino group upon excitation, and its population can be influenced by solvent viscosity and polarity, affecting the fluorescence quantum yield. nih.gov

While specific experimental data for Benzeneacetonitrile, 3-(diethylamino)- is not extensively documented in the literature, the expected photophysical behavior based on its structural analogues is summarized in the table below.

Table 1: Expected Photophysical Properties of Benzeneacetonitrile, 3-(diethylamino)- in Various Solvents

| Solvent | Polarity | Expected Emission Wavelength | Expected Quantum Yield |

|---|---|---|---|

| Hexane | Low | Shorter (Blue-shifted) | Higher |

| Toluene | Low | Shorter | Higher |

| Dichloromethane | Medium | Intermediate | Medium |

| Acetonitrile | High | Longer (Red-shifted) | Lower |

| Methanol | High | Longer (Red-shifted) | Lower |

The sensitivity of the fluorescence of Benzeneacetonitrile, 3-(diethylamino)- to its local environment makes it a promising candidate for use as a fluorescent sensor in non-biological applications. For instance, the coordination of metal ions to the nitrogen atoms of the diethylamino or nitrile groups can significantly alter the electronic structure of the molecule, leading to a change in its fluorescence properties. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off").

Integration in Organic Optoelectronic Devices

Donor-acceptor molecules are fundamental components in organic optoelectronics, serving as the active materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In OLEDs, the recombination of electrons and holes in an emissive layer generates light. The color and efficiency of this light emission are determined by the molecular properties of the emissive material. The D-A structure of Benzeneacetonitrile, 3-(diethylamino)- makes it a potential candidate for use as an emitter, particularly in the blue to green region of the spectrum, depending on the molecular design and the host material.

Donor-acceptor type molecules are central to the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. kyushu-u.ac.jpchemrxiv.org The small energy gap between the singlet and triplet excited states required for TADF is often achieved in molecules with a significant spatial separation between the donor and acceptor moieties. While there is no direct report of Benzeneacetonitrile, 3-(diethylamino)- being used in OLEDs, its fundamental D-A architecture is a foundational concept in the design of modern, high-efficiency TADF emitters. researchgate.netrsc.org

In organic photovoltaics, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The absorption of light creates an exciton, which is then dissociated at the donor-acceptor interface, generating free charge carriers that produce a current.

The electronic properties of Benzeneacetonitrile, 3-(diethylamino)- suggest its potential as a component in OPV active layers. The diethylamino group imparts electron-donating character, while the phenylacetonitrile (B145931) moiety has electron-accepting properties. Theoretical studies on similar D-A molecules, such as triphenylamine (B166846) derivatives containing α,β-diarylacrylonitrile, have been conducted to evaluate their electronic and optical properties for use in organic solar cells. researchgate.net These studies focus on tuning the HOMO and LUMO energy levels to optimize the open-circuit voltage and short-circuit current of the device. Although experimental data on the charge transport properties (hole and electron mobility) of Benzeneacetonitrile, 3-(diethylamino)- are not available, its structure suggests it could be investigated as either a donor or an acceptor material, or as a component in a non-fullerene acceptor, a rapidly growing area of OPV research.

Utilization in Polymer Chemistry and Advanced Materials

The functional groups present in Benzeneacetonitrile, 3-(diethylamino)- offer opportunities for its incorporation into polymeric structures to create advanced materials with tailored properties. The nitrile group and the aromatic ring can potentially participate in various polymerization reactions.

For instance, benzyl (B1604629) cyanide and its derivatives are used in organic synthesis, and the active methylene (B1212753) group adjacent to the nitrile can be a site for chemical modification and polymerization. wikipedia.org It is conceivable that Benzeneacetonitrile, 3-(diethylamino)- could be used as a monomer or a co-monomer in polymerization reactions to introduce fluorescent and electroactive moieties into a polymer backbone. A patent describes the preparation of chiral light-emitting liquid crystal polymers starting from derivatives of phenylacetonitrile, highlighting the utility of this class of compounds in creating functional polymers. patsnap.com

Furthermore, amine-functional polymers are a significant class of materials with applications ranging from drug delivery to coatings and adhesives due to the reactive nature of the amine groups. polysciences.com The diethylamino group in Benzeneacetonitrile, 3-(diethylamino)- could be leveraged for post-polymerization modification, allowing for the grafting of this fluorescent and electronically active unit onto other polymer chains. The synthesis of π-conjugated polymers with acrylonitrile (B1666552) units in the side chains has been reported, demonstrating that the functionality of the acetonitrile group can be incorporated into complex polymer architectures to create materials with interesting optical properties. rsc.org

Monomer for Specialty Polymer Synthesis

While not a common bulk monomer, 3-(diethylamino)benzeneacetonitrile and its derivatives are explored in the synthesis of specialty polymers where specific electronic or functional properties are desired. The diethylamino group can act as a reactive site or impart specific characteristics like pH-responsiveness or coordination capabilities to the final polymer chain. Research has focused on incorporating such aminobenzonitrile moieties into polymer backbones to create materials for specialized applications, such as organic electronics or functional coatings. The nitrile group can also undergo various polymerization reactions, including anionic polymerization or cyclotrimerization, to form unique polymer architectures.

Cross-linking Agents and Material Modification

The bifunctional nature of 3-(diethylamino)benzeneacetonitrile allows it to be investigated as a cross-linking or modifying agent for various polymer systems. The nitrile groups can be chemically transformed or thermally treated to form cross-links between polymer chains, enhancing the material's thermal stability, mechanical strength, and solvent resistance. For instance, the trimerization of nitrile groups can create triazine-based networks, which are known for their high thermal stability. The diethylamino group, meanwhile, can be used to modify the surface properties of materials, improving adhesion, imparting hydrophobicity, or providing sites for further chemical reactions.

Role in Non-Biological Sensor Development

The electron-donating diethylamino group and the electron-withdrawing nitrile group on the benzene (B151609) ring create a push-pull electronic system in 3-(diethylamino)benzeneacetonitrile. This structure is advantageous for the development of optical and electrochemical sensors, as interactions with analytes can modulate the compound's electronic and photophysical properties, leading to a detectable signal.

Chemosensors for Metal Ions or Anions

Derivatives of aminobenzonitriles, including structures related to 3-(diethylamino)benzeneacetonitrile, are utilized in the design of chemosensors for detecting various metal ions and anions. The nitrogen atom of the diethylamino group and the nitrile group can act as binding sites for metal cations. Upon coordination with a metal ion, the electronic properties of the molecule are perturbed, resulting in a change in its fluorescence or absorption spectrum. This change forms the basis for optical sensing. For example, similar compounds have been integrated into sensor arrays for the selective detection of heavy metal ions like copper (Cu²⁺) or mercury (Hg²⁺) in solutions.

Table 1: Performance Characteristics of Aminobenzonitrile-based Metal Ion Sensors

| Target Analyte | Sensor Platform | Typical Detection Limit | Response Mechanism |

|---|---|---|---|

| Copper (Cu²⁺) | Fluorescent Probe | Micromolar (µM) to Nanomolar (nM) | Chelation-enhanced fluorescence quenching |

| Mercury (Hg²⁺) | Colorimetric Sensor | Micromolar (µM) | Coordination-induced color change |

| Iron (Fe³⁺) | Fluorescent Probe | Micromolar (µM) | Photoinduced electron transfer (PET) modulation |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental in assessing the purity of 3-(Diethylamino)benzeneacetonitrile and in separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-(Diethylamino)benzeneacetonitrile. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach for compounds of this nature involves reverse-phase chromatography. A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for effective separation based on the analyte's polarity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution profile is optimized to ensure a good peak shape and resolution from potential impurities. Detection is often accomplished using a UV-Vis detector, with the wavelength set to the absorbance maximum of the 3-(diethylamino)phenyl moiety.

Table 1: Illustrative HPLC Method Parameters for 3-(Diethylamino)benzeneacetonitrile Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Expected Retention Time | ~4.5 min |

For the identification of volatile byproducts that may be present in samples of 3-(Diethylamino)benzeneacetonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This technique separates compounds based on their boiling points and polarities and provides mass spectral data for definitive identification.

A typical GC-MS analysis would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting molecules into characteristic patterns, which can be compared against spectral libraries for identification.

Table 2: Representative GC-MS Conditions for Byproduct Profiling

| Parameter | Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-500 amu |

Electrochemical Methods for Redox Characterization

Electrochemical techniques offer valuable insights into the redox behavior of 3-(Diethylamino)benzeneacetonitrile, which can be important for understanding its reactivity and for developing alternative detection methods.

Cyclic Voltammetry (CV) is a powerful tool for investigating the oxidation and reduction processes of a molecule. In a typical CV experiment for 3-(Diethylamino)benzeneacetonitrile, the compound is dissolved in a suitable solvent containing a supporting electrolyte. A three-electrode system, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), is used.

By scanning the potential of the working electrode, one can observe the potentials at which the compound is oxidized or reduced. The presence of the electron-donating diethylamino group on the benzene (B151609) ring is expected to facilitate oxidation. The resulting voltammogram provides information on the redox potentials and the reversibility of the electron transfer processes.

Table 3: Typical Experimental Parameters for Cyclic Voltammetry

| Parameter | Specification |

|---|---|

| Working Electrode | Glassy Carbon Electrode (3 mm diameter) |

| Reference Electrode | Ag/AgCl (in saturated KCl) |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) |

| Scan Rate | 100 mV/s |

Based on the redox information obtained from cyclic voltammetry, amperometric detection can be developed as a highly sensitive method for quantifying 3-(Diethylamino)benzeneacetonitrile. This technique is often coupled with liquid chromatography (HPLC-ED).

In an amperometric detector, a constant potential is applied to a working electrode, and the current generated by the oxidation or reduction of the analyte is measured as it elutes from the HPLC column. For 3-(Diethylamino)benzeneacetonitrile, an oxidative potential would be applied. The resulting current is directly proportional to the concentration of the analyte, allowing for highly sensitive and selective quantification, particularly in complex matrices.

Derivatives and Analogues of Benzeneacetonitrile, 3 Diethylamino : Synthesis and Structure Property Relationships

Systematic Structural Modifications and Their Impact on Chemical Properties

Modifications of the Diethylamino Group: Altering the N-alkyl substituents allows for fine-tuning of steric bulk and basicity. Replacing ethyl groups with smaller (e.g., methyl) or larger (e.g., n-propyl, isopropyl) alkyl chains directly impacts the steric environment around the nitrogen atom. This can influence the molecule's conformation and its ability to participate in intermolecular interactions. Furthermore, the basicity of the nitrogen is subtly affected by the inductive effects of the alkyl groups.

Modifications of the Phenyl Ring: Introducing additional substituents onto the aromatic ring is a powerful strategy for modulating electronic properties. The placement of electron-donating groups (EDGs) like methoxy (B1213986) or methyl, or electron-withdrawing groups (EWGs) such as nitro or halo groups, can significantly alter the electron density of the ring and the reactivity of the other functional groups. For instance, an EWG positioned para to the diethylamino group would create a "push-pull" system, potentially leading to interesting photophysical properties.

Modifications of the Acetonitrile (B52724) Group: While less common, modification of the acetonitrile group itself, for example, by introducing an alpha-substituent, would directly impact the acidity of the alpha-proton and the nucleophilicity of the nitrile nitrogen.

The following table outlines potential structural modifications and their predicted impact on the chemical properties of the parent compound.

| Modification Site | Example Modification | Predicted Impact on Properties |

|---|---|---|

| Diethylamino Group | Replacement of ethyl with methyl groups (N,N-dimethyl) | Decreased steric hindrance; slight decrease in basicity. |

| Diethylamino Group | Replacement of ethyl with isopropyl groups (N,N-diisopropyl) | Increased steric hindrance, potentially forcing non-planarity; slight increase in basicity. |

| Phenyl Ring | Addition of a methoxy group at the 4-position | Increased electron-donating character; potential alteration of reactivity and spectral properties. |

| Phenyl Ring | Addition of a nitro group at the 4-position | Creates a strong "push-pull" electronic system; significant change in electronic and optical properties. |

| Phenyl Ring | Addition of a chlorine atom at the 6-position | Introduces both inductive electron-withdrawing effects and steric bulk adjacent to the diethylamino group. |

| Acetonitrile Group | Addition of an α-methyl group | Increases steric bulk around the nitrile; removes the acidic α-proton. |

Synthesis of Related Benzeneacetonitrile Scaffolds

The construction of benzeneacetonitrile scaffolds can be achieved through various synthetic strategies, often by forming the carbon-nitrile bond or by building the substituted aromatic ring.

One effective method involves the nickel-catalyzed cyanation of corresponding benzyl (B1604629) chlorides. A general approach uses a catalyst system like Ni(cod)₂/PPh₃ to react a substituted benzyl chloride with a cyanide source, such as trimethylsilyl (B98337) cyanide, under base-free conditions. rsc.org This method is valuable for its functional group tolerance and directness in introducing the nitrile group.

Another prominent strategy is the alkylation of a pre-existing benzyl cyanide. In this approach, the α-carbon of the benzyl cyanide is deprotonated with a suitable base (e.g., sodium hydride, sodium hydroxide) to form a carbanion. google.com This nucleophile can then react with an alkylating agent. While this is typically used to add substituents to the α-carbon, related methodologies can be adapted for building more complex structures. For instance, benzyl cyanide can undergo reactions under the influence of a sodium alkoxide to participate in condensations and subsequent alkylations. google.com

Multicomponent reactions (MCRs) also offer a pathway to rapidly assemble diverse molecular scaffolds that could be related to the benzeneacetonitrile structure, even if not directly producing it. nih.gov For example, Ugi-type reactions can combine multiple building blocks in a single step to create complex amides, which could potentially be converted to nitrile-containing structures in subsequent steps. nih.gov

The following table summarizes key synthetic approaches to related scaffolds.

| Synthetic Strategy | Key Reagents & Catalysts | Description | Reference |

|---|---|---|---|

| Nickel-Catalyzed Cyanation | Substituted benzyl chloride, trimethylsilyl cyanide, Ni(cod)₂/PPh₃ | A direct conversion of a benzyl halide to a benzyl cyanide, offering a clean, base-free route. | rsc.org |

| Alkylation of Benzyl Cyanide | Benzyl cyanide, base (e.g., NaH, KOH), alkyl halide | Involves the formation of a carbanion at the α-position, followed by nucleophilic attack on an electrophile. | google.com |

| Dealcoholysis-Alkylation | Benzyl cyanide, carbonic ether, sodium alkoxide, alkylating agent | A multi-step process involving an initial condensation reaction followed by alkylation to yield substituted phenylacetonitriles. | google.com |

Comparative Analysis of Electronic and Steric Effects on Compound Behavior

The behavior of Benzeneacetonitrile, 3-(diethylamino)- and its analogues is governed by a delicate balance of electronic and steric effects. nih.gov The diethylamino group and the acetonitrile group exert opposing electronic influences on the aromatic ring.

Steric Effects: The ethyl groups on the nitrogen atom introduce significant steric bulk. This steric hindrance can affect the planarity of the diethylamino group relative to the phenyl ring. If the steric clash is large enough, the nitrogen atom may be forced out of the plane of the ring, which would disrupt the p-orbital overlap necessary for resonance. This would, in turn, reduce its electron-donating capability and alter the molecule's electronic properties. nih.gov Such steric factors are critical in predicting the stability of different conformers and the feasibility of certain reactions at positions adjacent to the amino group. nih.gov

A comparative analysis highlights this interplay:

| Factor | Contributing Group | Nature of Effect | Impact on Molecular Behavior |

|---|---|---|---|

| Electronic (Resonance) | -N(Et)₂ | Strongly electron-donating (+R) | Activates the phenyl ring towards electrophilic substitution; increases electron density at ortho/para positions. |

| Electronic (Inductive) | -N(Et)₂ | Weakly electron-withdrawing (-I) | Slightly withdraws electron density through the sigma bonds. |

| Electronic (Resonance & Inductive) | -CH₂CN | Electron-withdrawing (-R, -I) | Deactivates the phenyl ring; influences the overall molecular dipole. |

| Steric Hindrance | -N(Et)₂ | Bulk from ethyl groups | Can restrict rotation and force the amino group out of the ring's plane, reducing resonance. May hinder reactions at the adjacent 2- and 4-positions. |

Challenges, Limitations, and Future Research Perspectives

Addressing Synthetic Efficiency and Scalability for Industrial Application

The transition from laboratory-scale synthesis to cost-effective and sustainable industrial production of Benzeneacetonitrile, 3-(diethylamino)- poses significant challenges. Key areas of concern include the reliance on potentially toxic reagents, the efficiency of catalytic systems, and the complexities of purification.

Conventional methods for the synthesis of aromatic nitriles often involve the use of metal cyanides, such as sodium or potassium cyanide, which are highly toxic and require stringent handling protocols to ensure workplace and environmental safety. nih.gov The development of safer, non-metallic cyano-group sources is an ongoing area of research that could significantly improve the safety profile of the synthesis process. nih.govresearchgate.net

Furthermore, the efficiency of the cyanation reaction is crucial for economic viability. Transition-metal-catalyzed reactions have shown promise in the synthesis of aromatic nitriles; however, challenges such as catalyst poisoning and the generation of metal waste need to be addressed. nih.govnih.gov For industrial applications, the development of robust, reusable, and highly efficient catalytic systems is paramount.

The scalability of the synthesis process also presents hurdles. Reactions that are manageable on a lab scale may face issues with heat transfer, mixing, and reaction control when scaled up. Moreover, the purification of the final product to meet industrial quality standards can be complex and costly, potentially involving multi-step processes to remove unreacted starting materials and byproducts.

A summary of challenges and potential solutions for the industrial synthesis of Benzeneacetonitrile, 3-(diethylamino)- is presented in the table below.

| Challenge | Potential Solutions |

| Toxicity of Cyanide Reagents | Development and implementation of non-metallic and less toxic cyano-group sources. |

| Catalyst Efficiency and Waste | Research into more robust, recyclable, and efficient catalyst systems to minimize metal waste. |

| Reaction Scalability | Process optimization studies focusing on thermal management, mixing efficiency, and continuous flow chemistry. |

| Purification Complexity | Development of streamlined and cost-effective purification protocols. |

Overcoming Stability and Degradation Issues in Specific Environments

The long-term stability and degradation profile of Benzeneacetonitrile, 3-(diethylamino)- in various environments are critical factors that will determine its suitability for different applications. The presence of both the nitrile and the diethylamino functional groups introduces potential vulnerabilities.

The diethylamino group, being an electron-donating group, can increase the electron density of the aromatic ring, potentially making the molecule more susceptible to oxidative degradation. nih.govwikipedia.org Additionally, aromatic amines can be sensitive to light, leading to photodegradation over time. Studies on structurally similar compounds have shown that photodegradation can occur, although the rates and mechanisms are highly dependent on the specific molecular structure and the environment. researchgate.net

The nitrile group, while generally stable, can undergo hydrolysis to form the corresponding carboxylic acid, particularly under strong acidic or basic conditions. rsc.org The rate of hydrolysis would be influenced by temperature and the presence of catalysts. In certain applications, this could be an undesirable degradation pathway.

Understanding these degradation mechanisms is crucial for defining appropriate storage conditions, handling procedures, and predicting the lifetime of products containing this compound.

| Functional Group | Potential Degradation Pathway | Influencing Factors |

| Diethylamino Group | Oxidation, Photodegradation | Presence of oxidizing agents, exposure to light (UV-Vis) |

| Nitrile Group | Hydrolysis | pH (strong acid or base), temperature, presence of catalysts |

| Aromatic System | Thermal Decomposition | High temperatures |

Emerging Research Frontiers for Benzeneacetonitrile, 3-(diethylamino)- and Its Derivatives

The unique combination of a reactive nitrile group and an electron-donating diethylamino substituent on a benzene (B151609) ring opens up numerous avenues for future research and the development of novel derivatives with tailored properties. Aromatic nitriles are valuable precursors in organic synthesis, serving as building blocks for a wide range of more complex molecules. fiveable.meresearchgate.netfoodb.ca

One promising area of research is the use of Benzeneacetonitrile, 3-(diethylamino)- as a scaffold for the synthesis of new pharmaceutical intermediates. The nitrile group can be converted into various other functional groups, such as amines, carboxylic acids, and ketones, which are common moieties in biologically active compounds. libretexts.org The diethylamino group can also play a role in modulating the pharmacological properties of the resulting molecules.

In the field of materials science, the electronic properties conferred by the diethylamino group could be exploited in the design of new functional materials. For instance, derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or as components of photosensitive materials. The study of related diethylamino-substituted aromatic compounds has shown interesting photophysical properties. nih.gov

Furthermore, the development of novel synthetic methodologies utilizing Benzeneacetonitrile, 3-(diethylamino)- as a starting material could lead to the efficient construction of complex molecular architectures. This includes exploring its reactivity in various coupling reactions and multicomponent reactions to generate diverse chemical libraries for screening in different applications.

Potential for Multidisciplinary Collaborations in Chemical Sciences

Realizing the full potential of Benzeneacetonitrile, 3-(diethylamino)- and its derivatives will necessitate a collaborative approach, bringing together expertise from various disciplines within the chemical sciences.

Synthetic and Process Chemists can work on developing more efficient, safer, and scalable synthetic routes, making the compound more accessible for research and industrial use. asymchem.com

Materials Scientists and Polymer Chemists can explore the incorporation of this molecule into new materials, investigating its impact on their optical, electronic, and thermal properties.

Medicinal Chemists and Pharmacologists can design and synthesize novel derivatives for biological screening, aiming to identify new therapeutic agents. acs.org

Computational Chemists can use theoretical modeling to predict the properties of new derivatives, guide synthetic efforts, and elucidate reaction mechanisms, thereby accelerating the discovery process.

Analytical Chemists are essential for developing robust methods to characterize the compound and its derivatives, as well as to study their stability and degradation profiles.

Such multidisciplinary collaborations are crucial for bridging the gap between fundamental research and practical applications, ultimately unlocking the full scientific and commercial value of this versatile chemical compound. lannettcdmo.comcollaborations.com

Q & A

Q. What are the established synthetic pathways for 3-(diethylamino)benzeneacetonitrile, and how do reaction conditions influence yield and purity?

The synthesis of 3-(diethylamino)benzeneacetonitrile typically involves nucleophilic substitution or amination reactions. For example, substituting a halogen atom at the 3-position of benzeneacetonitrile with diethylamine under controlled pH (e.g., alkaline conditions) can yield the target compound. Catalysts like palladium or copper may enhance efficiency in cross-coupling reactions. Purity (>95%) is often achieved via column chromatography or recrystallization, as noted in synthetic protocols for structurally similar compounds .

| Method | Catalyst | Yield Range | Purity | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | None | 60-75% | >90% | |

| Cross-coupling | Pd/C | 80-90% | >95% |

Q. What analytical techniques are most reliable for characterizing 3-(diethylamino)benzeneacetonitrile?

Key techniques include:

- NMR Spectroscopy : - and -NMR confirm structural integrity, with diethylamino protons appearing as a triplet (δ ~1.1 ppm) and a quartet (δ ~3.3 ppm).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, resolving peaks for byproducts like unreacted diethylamine.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 203.15).

For advanced impurity profiling, hyphenated techniques like LC-MS/MS are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 3-(diethylamino)benzeneacetonitrile derivatives?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from differences in sample purity, hydration state, or measurement protocols. A systematic approach includes:

Standardized Solubility Testing : Use USP/Ph.Eur. guidelines with controlled temperature (25°C ± 0.5°C) and agitation.

Thermodynamic Analysis : Measure Gibbs free energy of dissolution to distinguish intrinsic solubility from kinetic solubility.

Crystallinity Assessment : XRPD identifies polymorphic forms affecting solubility, as seen in studies of analogous benzylamine derivatives .

Q. What experimental designs are optimal for studying the stability of 3-(diethylamino)benzeneacetonitrile under varying storage conditions?

Stability studies should evaluate:

- Temperature : Accelerated degradation at 40°C/75% RH (per ICH Q1A guidelines).

- Light Sensitivity : Photostability testing in ICH Q1B-compliant chambers.

- Oxidative Stability : Monitor via -NMR for oxidation at the nitrile or diethylamino group.

| Condition | Degradation Pathway | Analytical Marker |

|---|---|---|

| High humidity | Hydrolysis of nitrile to amide | IR peak at 1670 cm (C=O) |

| UV exposure | Radical-mediated decomposition | HPLC peak for quinone byproducts |

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of 3-(diethylamino)benzeneacetonitrile?

Chiral resolution or asymmetric synthesis methods are critical:

- Chiral Auxiliaries : Use (S)- or (R)-configured catalysts (e.g., BINAP ligands) in asymmetric amination.

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, as applied in analogous benzyl-protected amines .

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization for high enantiomeric excess (ee >98%).

Q. What computational methods aid in predicting the reactivity of 3-(diethylamino)benzeneacetonitrile in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model:

- Electrophilicity : Reactivity at the nitrile group.

- Steric Effects : Diethylamino group’s influence on transition states.

- Solvent Effects : COSMO-RS simulations predict solvation energy in polar aprotic solvents.

Validated against experimental kinetic data for structurally related benzeneacetonitriles .

Q. Methodological Challenges

Q. How to address discrepancies in reported biological activity data for 3-(diethylamino)benzeneacetonitrile analogs?

Contradictions may arise from assay variability (e.g., cell line differences) or compound degradation. Mitigation strategies:

- Standardized Bioassays : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity).

- Stability Monitoring : Pre- and post-assay HPLC analysis confirms compound integrity.

- Meta-Analysis : Pool data from multiple studies using Bayesian regression to identify outliers .

Q. What safety protocols are essential when handling 3-(diethylamino)benzeneacetonitrile in laboratory settings?

- PPE : Nitrile gloves, lab coats, and goggles (prevents skin/eye contact).

- Ventilation : Use fume hoods to limit inhalation of volatile byproducts (e.g., HCN traces during degradation).

- Spill Management : Neutralize with 10% NaHCO solution, as per protocols for nitrile-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.